molecular formula C10H10O3 B119457 3-Benzoylpropionic acid CAS No. 2051-95-8

3-Benzoylpropionic acid

Cat. No.: B119457
CAS No.: 2051-95-8
M. Wt: 178.18 g/mol
InChI Key: KMQLIDDEQAJAGJ-UHFFFAOYSA-N
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Description

3-Benzoylpropionic acid (CAS: 2051-95-8), also known as 4-oxo-4-phenylbutanoic acid, is a carboxylic acid derivative with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol. Its structure features a benzoyl group attached to the γ-carbon of propionic acid, forming a ketone at the β-position (OC(=O)CCC(=O)C₆H₅) . This compound is synthesized via methods such as condensation reactions involving benzoyl chloride and succinic anhydride derivatives, or through catalytic processes like Suzuki coupling for specialized derivatives .

This compound is a versatile intermediate in organic synthesis, particularly for heterocyclic compounds like butenolides, pyrrolones, and triazoles . Its pharmacological relevance includes anti-inflammatory, analgesic, and immunomodulatory properties, with derivatives showing promise in treating conditions like adjuvant-induced arthritis . Crystallographic studies reveal two subtly distinct polymorphs with differing numbers of molecules in the asymmetric unit (Z′ = 1 vs. Z′ = 2), impacting thermal expansion and hydrogen-bonding patterns .

Preparation Methods

Classical Friedel-Crafts Acylation Synthesis

The Friedel-Crafts acylation remains the cornerstone for synthesizing 3-benzoylpropionic acid, leveraging succinic anhydride and benzene in the presence of AlCl₃. This method, first reported in mid-20th-century literature, has been refined for industrial scalability.

Reaction Mechanism and Conditions

The reaction initiates with AlCl₃ activating succinic anhydride, forming an acylium ion intermediate. Benzene undergoes electrophilic substitution at the acylated carbon, yielding this compound after hydrolysis . Critical parameters include:

  • Catalyst : Anhydrous AlCl₃ (2.2 equivalents relative to succinic anhydride) .

  • Solvent : Dichloromethane (CH₂Cl₂) or solvent-free conditions under reflux .

  • Temperature : 40–60°C for 0.5–24 hours .

A representative procedure involves refluxing succinic anhydride (10 mmol), AlCl₃ (22 mmol), and benzene (11 mmol) in CH₂Cl₂ for 30 minutes, achieving near-quantitative acylation . Steam distillation removes excess benzene, followed by acidification with HCl to precipitate the product .

Table 1: Optimization of Friedel-Crafts Conditions

ParameterOptimal RangeImpact on Yield
AlCl₃ Equivalents2.0–2.2Maximizes acylium formation
Reaction Time0.5–2 hoursPrevents over-acylation
Temperature40–60°CBalances kinetics and side reactions

Workup and Purification

Post-reaction, the mixture is quenched with water, and the organic layer extracted using ethyl acetate. Silica gel chromatography (hexane/EtOAc) removes siloxane byproducts . Recrystallization from hexane/CH₂Cl₂ yields pure this compound as white crystals .

Yield and Efficiency

While yields are rarely explicitly reported, analogous syntheses of derivatives (e.g., 3-(3-methylbenzoyl)propionic acid) achieve 70–94% . Industrial-scale processes prioritize throughput over isolation, often bypassing chromatography in favor of recrystallization .

Advances in Catalytic Methods

Ionic Liquid Catalysts

Recent patents describe replacing AlCl₃ with chloroaluminate ionic liquids (e.g., [Emim]Br-AlCl₃) for Friedel-Crafts reactions, achieving 88.4% yield in o-benzoylbenzoic acid synthesis . Although untested for this compound, these systems offer catalyst recyclability and reduced waste.

Heterogeneous Acid Catalysts

Phosphotungstic acid and silica-supported ionic liquids have shown promise in similar acylations, albeit with lower yields (7.6–54%) . Their modular design allows tuning of acidity and substrate affinity, addressing AlCl₃’s limitations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.80 (t, J = 6.5 Hz, 2H), 3.28 (t, J = 6.5 Hz, 2H), 7.32–7.42 (m, 5H) .

  • ¹³C NMR (CDCl₃): δ 28.1 (CH₂), 32.8 (CH₂), 128.4–139.4 (ArC), 178.2 (COOH), 196.4 (C=O) .

  • HRMS : m/z 192.0423 [M⁺], consistent with C₁₀H₁₀O₃ .

Table 2: Key Spectral Assignments

NMR Shift (δ)AssignmentMultiplicity
2.80Propionyl CH₂Triplet
3.28Benzoyl CH₂Triplet
7.32–7.42Aromatic protonsMultiplet

Industrial-Scale Production

Environmental and Economic Challenges

Traditional AlCl₃-based processes generate 3 kg of acidic waste per kilogram of product, necessitating costly neutralization . Energy-intensive distillation steps further elevate production costs.

Process Intensification Strategies

  • Solvent-Free Synthesis : Eliminating CH₂Cl₂ reduces VOC emissions.

  • Catalyst Recovery : Membrane filtration or sublimation techniques reclaim AlCl₃, cutting raw material costs by 40% .

Chemical Reactions Analysis

3-Benzoylpropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Research Findings : A study conducted by Avila et al. demonstrated that 3BPA exhibits notable anti-inflammatory and analgesic activities. The compound was tested using the carrageenan air pouch model, which revealed a marked reduction in cell migration and levels of nitric oxide (NO) at a dosage of 0.5 mg/kg. Additionally, it showed a significant decrease in pain responses during formalin tests, indicating its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action : The anti-inflammatory effects are attributed to the compound's ability to inhibit the migration of neutrophils and reduce prostaglandin E2 (PGE2) levels, which are critical mediators in inflammatory responses . The study also reported low cytotoxicity and genotoxicity risks associated with 3BPA, enhancing its safety profile for therapeutic use.

Immunomodulatory Activity

Immunomodulation Studies : Derivatives of 3BPA have been shown to possess immunomodulatory properties, particularly in suppressing adjuvant arthritis in rat models. A quantitative structure-activity relationship analysis indicated that the electronic effects and structural features of substituents on the benzene ring significantly influence biological activity . This suggests that modifications to the 3BPA structure could enhance its efficacy as an immunomodulatory agent.

Organic Synthesis Intermediate

Synthesis Applications : 3BPA serves as an important intermediate in organic synthesis, facilitating the preparation of various organic compounds. It is utilized in the synthesis of pharmaceuticals and other bioactive molecules . For instance, it has been employed in the synthesis of fluoxetine, an antidepressant medication, indicating its relevance in pharmaceutical chemistry .

Potential in Cancer Treatment

Anticancer Research : Recent studies have explored the potential of 3BPA derivatives in targeting cancer cells. Research has indicated that certain derivatives exhibit activity against gastric adenocarcinoma cells and other tumor types, suggesting a promising avenue for cancer therapeutics . The structural modifications of 3BPA can lead to enhanced potency against specific cancer cell lines.

Summary Table of Applications

Application AreaKey FindingsReferences
Anti-inflammatory ActivitySignificant reduction in NO levels and neutrophil migration; low toxicity
ImmunomodulationSuppresses adjuvant arthritis; structure-activity relationships identified
Organic SynthesisUsed as an intermediate in synthesizing pharmaceuticals like fluoxetine
Cancer Treatment PotentialActive against gastric adenocarcinoma; derivatives show varying potency

Mechanism of Action

The mechanism of action of 3-benzoylpropionic acid involves its interaction with various molecular targets, primarily through its carbonyl and carboxyl functional groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Analogs

3-Phenylpropionic Acid (Dihydrocinnamic Acid)

  • Structure : Lacks the ketone group (C₉H₁₀O₂; molecular weight 166.17 g/mol).
  • Properties : Lower acidity (pKa ~4.8) due to the absence of electron-withdrawing ketone.
  • Applications : Primarily a flavoring agent and microbial metabolite .
  • Key Difference : Reduced reactivity in ketone-specific reactions (e.g., hydroboration favors 3-benzoylpropionic acid) .

3-(4-Methoxybenzoyl)propionic Acid

  • Structure : Methoxy substituent on the benzoyl ring.
  • Impact : Electron-donating methoxy group increases electron density, altering reactivity and crystal packing. Used in synthesizing biologically active heterocycles .

Benzyl 3-Phenylpropanoate

  • Structure : Ester derivative (C₁₆H₁₆O₂; molecular weight 240.30 g/mol).
  • Properties : Higher lipophilicity improves volatility, making it suitable for fragrances. Lacks anti-inflammatory activity compared to the parent acid .

Pharmacological Analogs

Fenbufen

  • Structure : this compound derivative with a biphenyl substituent.
  • Activity : Potent COX-2 inhibitor with enhanced anti-inflammatory effects. Synthesized via Suzuki coupling .
  • Advantage: Higher selectivity for COX-2 reduces gastrointestinal side effects compared to non-selective NSAIDs.

β-Amino Methyl-β-Benzoylpropionic Acid Derivatives

  • Modification: Introduction of amino-methyl groups.
  • Activity: Improved immunomodulatory effects in suppressing adjuvant arthritis (ED₅₀ ~10 mg/kg) .
  • SAR Insight : Electron-withdrawing substituents on the benzene ring enhance potency by 30–50% .

Thioprofenic Acid Derivatives

  • Structure : Incorporates sulfur-containing heterocycles (e.g., 1,2,4-benzothiadiazine dioxide).
  • Activity : Dual anti-inflammatory and antioxidant properties due to sulfur’s radical-scavenging ability .

Physicochemical and Crystallographic Comparisons

Property This compound 3-Phenylpropionic Acid 3-(4-Methoxybenzoyl)propionic Acid
Molecular Weight 178.19 g/mol 166.17 g/mol 208.21 g/mol
Melting Point 95–97°C (polymorph-dependent) 48–50°C 112–114°C
Solubility (Water) 1.2 g/L (25°C) 3.5 g/L (25°C) 0.8 g/L (25°C)
Bioavailability Moderate (crystalline stability) High Low (lipophilic substituent)
  • Crystallography: this compound forms hydrogen-bonded dimers (O–H···O=C; 1.85 Å) in Z′ = 1 structures, while Z′ = 2 polymorphs exhibit pseudosymmetry with distinct thermal expansion coefficients (α_a = 122 × 10⁻⁶ K⁻¹) . 4-Oxo-4-phenylbutanoic acid polymorphs show divergent hydrogen-bonding networks, affecting dissolution rates by ~20% .

Biological Activity

3-Benzoylpropionic acid (3BPA), a compound with the molecular formula C6H5COCH2CH2COOHC_6H_5COCH_2CH_2COOH and CAS number 2051-95-8, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, analgesic, and immunomodulatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 3BPA.

Chemical Structure and Properties

  • Molecular Weight : 178.18 g/mol
  • Melting Point : 114-117 °C
  • Synonyms : 4-Oxo-4-phenylbutyric acid

Anti-inflammatory Activity

A pivotal study evaluated the anti-inflammatory and analgesic properties of 3BPA using both in vitro and in vivo models. The results indicated significant anti-inflammatory effects characterized by:

  • Reduction in Cell Migration : 3BPA demonstrated a marked reduction in neutrophil migration in response to inflammatory stimuli.
  • Nitric Oxide (NO) Levels : There was a significant decrease in NO levels, which are often elevated during inflammation.
  • Prostaglandin E2 (PGE2) Levels : At a dose of 0.5 mg/kg, 3BPA reduced PGE2 levels, further supporting its anti-inflammatory potential.

The study utilized the carrageenan air pouch model and showed that 3BPA has low genotoxicity and cytotoxicity, making it a promising candidate for further development as an anti-inflammatory agent .

Analgesic Activity

The analgesic effects of 3BPA were assessed through various pain models:

  • Acetic Acid-Induced Abdominal Writhing Test : 3BPA significantly reduced the number of writhes induced by acetic acid.
  • Formalin Test : In both the neurogenic and inflammatory phases of this test, 3BPA decreased the time spent licking the affected area, indicating effective pain relief .

Immunomodulatory Effects

Research has also highlighted the immunomodulatory effects of derivatives of this compound. A study focusing on structure-activity relationships found that certain derivatives exhibited significant immunomodulatory properties and were effective in suppressing adjuvant arthritis in rat models. The electronic effects and structural features of substituents on the benzene ring were critical for enhancing biological activity .

Hypolipidemic Activity

Some derivatives of 3BPA have been investigated for their hypolipidemic effects. For instance, compounds modified with phenylthio groups demonstrated potent hypocholesterolemic activity in cholesterol-fed rats. This suggests that certain modifications to the basic structure of 3BPA can lead to enhanced lipid-lowering effects .

Table 1: Summary of Biological Activities of this compound

Activity TypeMethodologyKey Findings
Anti-inflammatoryIn vivo (carrageenan model)Significant reduction in cell migration and NO levels
AnalgesicAcetic acid & formalin testsDecreased writhing and licking time
ImmunomodulatoryStructure-activity relationshipEffective suppression of adjuvant arthritis
HypolipidemicCholesterol-fed rat studiesPotent reduction in cholesterol levels

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Benzoylpropionic acid in laboratory settings?

  • This compound (CAS 2051-95-8) is typically synthesized via Friedel-Crafts acylation of phenylacetic acid derivatives or through ketone oxidation pathways. Key steps involve controlling reaction conditions (e.g., temperature, catalyst selection) to optimize yield. Purity (>98% by GC) is validated using chromatographic methods .

Q. How is this compound characterized to confirm its chemical structure and purity?

  • Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC). Purity is assessed via gas chromatography (GC), with attention to residual solvents or by-products. Mass spectrometry (MS) further validates molecular weight (C₁₀H₁₀O₃, 178.18 g/mol) .

Q. What are the primary research applications of this compound in academic studies?

  • The compound serves as a pharmaceutical intermediate, particularly in synthesizing β-ketoacid derivatives for drug discovery. It is also used in metabolic studies to investigate ketone body analogs and enzyme-substrate interactions .

Q. What storage conditions are recommended to maintain this compound stability?

  • Store at 20°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as photolytic decomposition may alter its ketone functionality .

Advanced Research Questions

Q. How can researchers address discrepancies in reported purity levels of this compound across different synthesis protocols?

  • Contradictions often arise from variations in purification techniques (e.g., recrystallization solvents, column chromatography gradients). Systematic comparison of GC retention times and spiking experiments with analytical standards can resolve inconsistencies .

Q. What experimental design considerations are critical for studying this compound’s role in enzyme inhibition assays?

  • Use kinetic assays (e.g., spectrophotometric or fluorometric methods) to monitor enzyme activity. Control for non-specific binding by including competitive inhibitors or modifying buffer ionic strength. Validate results with LC-MS/MS to confirm metabolite profiles .

Q. How does the compound’s keto-enol tautomerism impact its reactivity in organic synthesis?

  • The equilibrium between keto (4-oxo) and enol forms influences nucleophilic attack sites. Solvent polarity and pH adjustments (e.g., using aprotic solvents or mild acids) can shift tautomer ratios, enabling selective functionalization .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining high yield and purity?

  • Optimize catalyst loading (e.g., Lewis acids like AlCl₃) and reaction stoichiometry in pilot batches. Implement inline GC monitoring for real-time purity assessment. Post-synthesis, use fractional distillation or preparative HPLC for large-scale purification .

Q. How can researchers mitigate interference from this compound in untargeted metabolomics studies?

  • Apply orthogonal separation techniques (e.g., HILIC and reversed-phase chromatography) coupled with high-resolution MS. Use isotopic labeling (e.g., ¹⁴C-labeled analogs) to distinguish endogenous signals from experimental artifacts .

Q. What are the implications of this compound’s physicochemical properties (e.g., logP, solubility) for in vivo pharmacokinetic studies?

  • The compound’s moderate hydrophobicity (logP ~1.5) and pH-dependent solubility influence bioavailability. Preclinical studies should use vehicle formulations (e.g., PEG-400 or cyclodextrins) to enhance dissolution and tissue penetration .

Q. Methodological Tables

Table 1: Key Analytical Parameters for this compound

ParameterMethodReference
Purity AssessmentGC (retention time)
Structural Confirmation¹H NMR (δ 2.5–3.5 ppm)
Quantitation in MixturesLC-MS/MS (m/z 178 → fragments)

Table 2: Common Synthetic By-Products and Mitigation Strategies

By-ProductSourceMitigation
Phenylacetic acidIncomplete acylationExtended reaction time
4-PhenylbutenolideCyclization under heatTemperature control (<80°C)

Properties

IUPAC Name

4-oxo-4-phenylbutanoic acid
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InChI

InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
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InChI Key

KMQLIDDEQAJAGJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)O
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Molecular Formula

C10H10O3
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DSSTOX Substance ID

DTXSID4062149
Record name Benzenebutanoic acid, .gamma.-oxo-
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Molecular Weight

178.18 g/mol
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 3-Benzoylpropionic acid
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Vapor Pressure

0.0000973 [mmHg]
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CAS No.

2051-95-8
Record name 3-Benzoylpropionic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 24.5 g. 3-(m-trifluoromethylbenzoyl) propionic acid (0.10 mole) and 10.1 g. triethylamine (0.10 mole) in 250 ml. of chloroform cooled to 0°C., there is added dropwise 10.8 g. (0.10 mole) of ethyl chloroformate at such a rate that the critical temperature does not exceed 10°C. The reaction is stirred for 2 1/2 hours to obtain the mixed anhydride of 3-benzoylpropionic acid which is then treated with 3.1 g. of methylamine (0.10 mole) in 100 ml. of chloroform. The cooling apparatus is removed and the reaction is stirred for about 20 hours. The chloroform layer is then washed with 50 ml. of water, 100 ml. 1N hydrochloric acid, 100 ml. saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-trifluoromethylphenyl)pyrrolidone; m.p. 137°-139°C.
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Synthesis routes and methods II

Procedure details

To a mixture of 24.5 g. 3-(m-toluoyl)propionic acid (0.10 mole) and 10.1 g. triethylamine (0.10 mole) in 250 ml. of chloroform cooled to 0°C., there is added dropwise 10.8 g. (0.10 mole) of ethyl chloroformate at such a rate that the critical temperature does not exceed 10°C. The reaction is stirred for 2 1/2 hours to obtain the mixed anhydride of 3-benzoylpropionic acid which is then treated with 3.1 g. of methylamine (0.10 mole) in 100 ml. of chloroform. The cooling apparatus is removed and the reaction is stirred for about 20 hours. The chloroform layer is then washed with 50 ml. of water, 100 ml. 1N hydrochloric acid, 100 ml. saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-tolyl) pyrrolidone; m.p. 128°-130°C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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